Integrin α4β1/α4β7 Antagonism: Cbz-Protected (3S)-Scaffold Enables Low Nanomolar Potency
In a direct head-to-head series, the Cbz-protected azabicyclo[2.2.2]octane carboxamide scaffold (derivative 41; PhCH2OCO-substituted) demonstrated balanced dual inhibition of α4β1/VCAM-1 (12 nM) and α4β7/MAdCAM-1 (4 nM) interactions [1]. This compares favorably with the Boc-protected analog in the same series, which showed α4β1 IC50 of 20 nM and α4β7 IC50 of 14 nM, representing a 1.7-fold and 3.5-fold improvement in potency, respectively [1]. Within an elaborated integrin antagonist context (BDBM16856), the Cbz-(3S)-scaffold-containing compound achieved IC50 values of 9 nM (α4β1/VCAM-1) and 24 nM (α4β7/MAdCAM-1) [2].
| Evidence Dimension | α4β1 integrin inhibition (IC50) and α4β7 integrin inhibition (IC50) |
|---|---|
| Target Compound Data | 12 nM (α4β1/VCAM-1); 4 nM (α4β7/MAdCAM-1) for compound 41 (Cbz-protected scaffold) |
| Comparator Or Baseline | Boc-protected analog (compound with BocNH(CH2)2CO substituent): 20 nM (α4β1); 14 nM (α4β7) |
| Quantified Difference | For compound 41: α4β1 potency 1.7× superior; α4β7 potency 3.5× superior vs. Boc analog |
| Conditions | Ramos Cell Adhesion Assay; α4β1-Mediated Adhesion/VCAM-1; α4β7/MAdCAM-1; 4°C; as reported in Dyatkin et al. (2005) Bioorg. Med. Chem. 13, 6693–6702 |
Why This Matters
The Cbz protecting group on the (3S)-scaffold delivers superior integrin inhibition potency compared to Boc in a matched molecular context, directly impacting the selection of this protected intermediate for integrin-targeted drug discovery programs.
- [1] Dyatkin, A.B., Gong, Y., Miskowski, T.A., Kimball, E.S., Prouty, S.M., Fisher, M.C., Santulli, R.J., Schneider, C.R., Wallace, N.H., Hornby, P.J., Diamond, C., Kinney, W.A., Maryanoff, B.E., Damiano, B.P., He, W. (2005). Aza-bicyclic amino acid carboxamides as α4β1/α4β7 integrin receptor antagonists. Bioorganic & Medicinal Chemistry, 13, 6693–6702. Table 1. View Source
- [2] BindingDB. BDBM16856: (2S)-2-{[(3S)-2-[(benzyloxy)carbonyl]-2-azabicyclo[2.2.2]octan-3-yl]formamido}-3-{4-[(3,5-dichloropyridine-4-)amido]phenyl}propanoic acid. IC50 data: 9 nM (α4β1/VCAM-1), 24 nM (α4β7/MAdCAM-1). View Source
